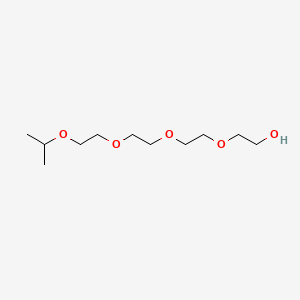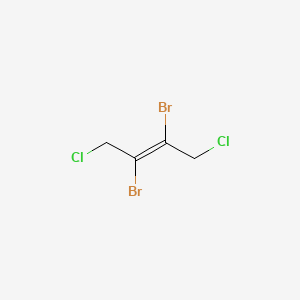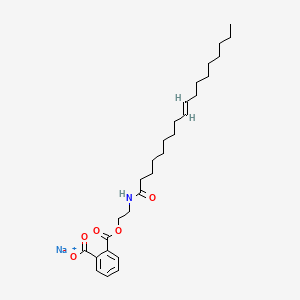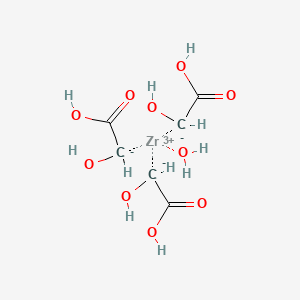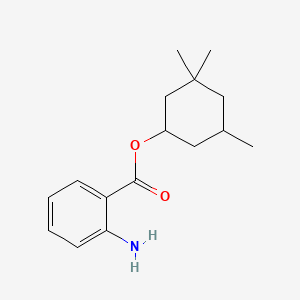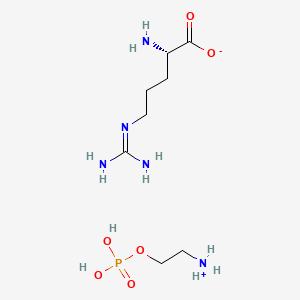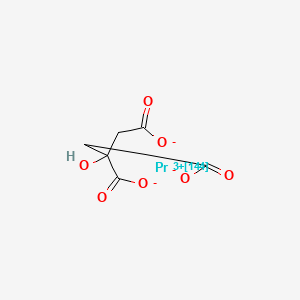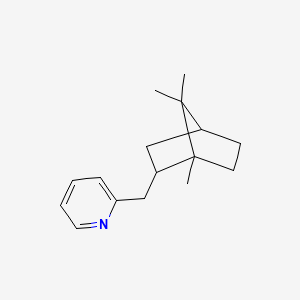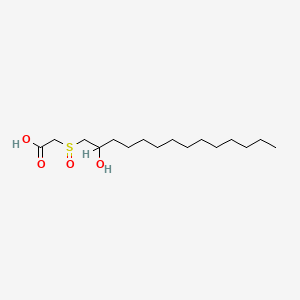
((2-Hydroxytetradecyl)sulphinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Hydroxytetradecyl)sulphinyl)acetic acid is an organic compound with the molecular formula C16H32O4S and a molecular weight of 320.48788 g/mol . This compound is characterized by the presence of a hydroxyl group, a sulphinyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxytetradecyl)sulphinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with tetradecanol and acetic acid.
Oxidation: Tetradecanol is oxidized to form tetradecanal.
Sulphinylation: Tetradecanal undergoes a sulphinylation reaction with a suitable sulphinylating agent to form (2-hydroxytetradecyl)sulphinyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
((2-Hydroxytetradecyl)sulphinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
((2-Hydroxytetradecyl)sulphinyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((2-Hydroxytetradecyl)sulphinyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2-Hydroxyhexadecyl)sulphinyl)acetic acid
- ((2-Hydroxyoctadecyl)sulphinyl)acetic acid
- ((2-Hydroxydecyl)sulphinyl)acetic acid
Uniqueness
((2-Hydroxytetradecyl)sulphinyl)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and sulphinyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs with different chain lengths.
Eigenschaften
CAS-Nummer |
85099-07-6 |
|---|---|
Molekularformel |
C16H32O4S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-(2-hydroxytetradecylsulfinyl)acetic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-21(20)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
QEPDPIFEHYSLMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CS(=O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




